N~5~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound, which includes a trifluoromethyl group and a thieno[2,3-c]pyrazole moiety, contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the construction of the thieno[2,3-c]pyrazole moiety. Common synthetic routes include:
Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds: This method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Cycloaddition reactions: The cycloaddition of 1,3-dipoles to dipolarophiles can be used to construct the pyrazole ring.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~5~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological activities.
Agrochemistry: It may be used in the development of new agrochemicals with improved efficacy and safety profiles.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N5-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thieno[2,3-c]pyrazole moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A simpler pyrazole derivative with similar pharmacological activities.
1-benzyl-5-methyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with structural similarities.
Thieno[2,3-c]pyrazole derivatives: Compounds with the thieno[2,3-c]pyrazole moiety that exhibit similar chemical properties.
Uniqueness
N~5~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its trifluoromethyl group, thieno[2,3-c]pyrazole moiety, and benzyl substituent. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c1-11-8-15(24-27(11)10-12-6-4-3-5-7-12)23-17(28)14-9-13-16(19(20,21)22)25-26(2)18(13)29-14/h3-9H,10H2,1-2H3,(H,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHEPDGNMBZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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